![molecular formula C14H10Br2O3 B2667944 5-Bromo-2-[(4-bromobenzyl)oxy]benzoic acid CAS No. 938241-69-1](/img/structure/B2667944.png)

5-Bromo-2-[(4-bromobenzyl)oxy]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

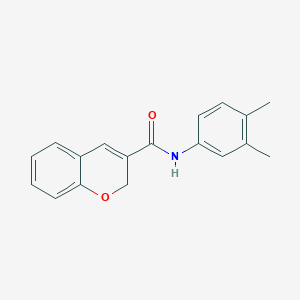

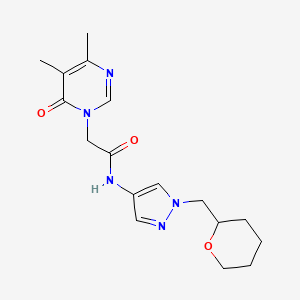

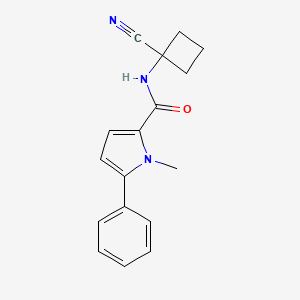

5-Bromo-2-[(4-bromobenzyl)oxy]benzoic acid is a chemical compound with the molecular formula C14H10Br2O3 and a molecular weight of 386.04 . It is used in biochemical research .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H10Br2O3/c15-10-3-1-9(2-4-10)8-19-13-6-5-11(16)7-12(13)14(17)18/h1-7H,8H2,(H,17,18) . This indicates that the compound contains a benzoic acid group (C6H5COOH) and a bromobenzyl group (C6H4CH2Br) connected by an oxygen atom.Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 492.0±40.0 °C and a predicted density of 1.762±0.06 g/cm3 . Its pKa is predicted to be 3.04±0.36 , indicating that it can act as a weak acid in solution.Scientific Research Applications

Catalysts for Bromination Reactions

One application of related brominated compounds involves their use as catalysts in the bromination of organic substrates. For example, certain selenoxides have been demonstrated to catalyze the bromination of organic substrates in two-phase systems, utilizing sodium bromide and hydrogen peroxide. This process is effective at low catalyst concentrations relative to the organic substrates, and the presence of electron-donating or withdrawing substituents on the selenoxides can significantly affect the reaction rate (Goodman & Detty, 2004).

Precursors for Ligand Design

In ligand design, bromo-substituted compounds are pivotal in constructing preorganized ligands for potential labeling of biological materials. The transformation of bromo to ester groups, followed by saponification and acidification, allows for the creation of structures with appended functions. These protocols contribute significantly to the rational design of ligands with specific functionalities, opening avenues for further biological application (Charbonnière, Weibel, & Ziessel, 2002).

Photosensitizers in Photodynamic Therapy

Certain brominated benzenesulfonamide derivatives have shown remarkable potential as photosensitizers in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them excellent candidates for Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Photolabile Labels for Biochemical Agents

The synthesis of highly photolabile compounds like 4-(1-azi-2,2,2-trifluoroethyl)benzoic acid demonstrates the utility of brominated compounds in creating labels that can be fixed to biochemical agents for research purposes. These compounds, upon irradiation, generate carbenes that can be utilized for photoaffinity labeling, providing a valuable tool for the study of biochemical interactions (Nassal, 1983).

Antioxidants from Marine Algae

Bromophenols isolated from red algae have shown potent antioxidant activity, surpassing standard antioxidants in various assays. These findings highlight the potential of bromophenols as natural antioxidants, contributing to the oxidative stability of foods and possibly offering health benefits due to their radical scavenging abilities (Olsen, Hansen, Isaksson, & Andersen, 2013).

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-bromo-2-[(4-bromophenyl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Br2O3/c15-10-3-1-9(2-4-10)8-19-13-6-5-11(16)7-12(13)14(17)18/h1-7H,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIGHQLIBHLGSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Br2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-[(4-bromobenzyl)oxy]benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide](/img/structure/B2667868.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2667876.png)

![N-(4-(diethylamino)-2-methylphenyl)-2-(3-oxo-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2667878.png)

![[5-Fluoro-2-(oxan-4-yloxy)pyridin-4-yl]boronic acid](/img/structure/B2667879.png)

![3-chloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2667883.png)